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Compound of Interest

Compound Name: 4-Chlorotoluene

Cat. No.: B122035 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the current carcinogenicity classification of 4-
Chlorotoluene (p-chlorotoluene), presenting data from leading international and national

health organizations. Due to the limited direct evidence for 4-Chlorotoluene, this guide also

includes comparative data on its structural isomers and related chlorinated toluenes to offer a

broader context for risk assessment and experimental design.

Carcinogenicity Classification
There is a consensus among major regulatory bodies that there is inadequate evidence to

classify 4-Chlorotoluene with respect to its carcinogenicity. The U.S. Environmental Protection

Agency (EPA) places it in "Group D: Not Classifiable as to Human Carcinogenicity"[1][2].

Similarly, both the International Agency for Research on Cancer (IARC) and the U.S. National

Toxicology Program (NTP) have not evaluated or listed 4-Chlorotoluene in their reports on

carcinogens[3].

For regulatory purposes, such as establishing a Lifetime Health Advisory, the U.S. EPA utilizes

data from the isomer 2-Chlorotoluene due to the lack of specific data for the 4-chloro isomer

and the assumption of similar metabolic and toxicological profiles[1].

The following table summarizes the carcinogenicity classifications from key organizations for 4-
Chlorotoluene and related compounds.
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Compound CAS Number
IARC
Classification

NTP
Classification

U.S. EPA
Classification

4-Chlorotoluene 106-43-4 Not Assessed Not Listed

Group D: Not

classifiable as to

human

carcinogenicity[1]

2-Chlorotoluene 95-49-8 Not Assessed Not Listed

Group D: Not

classifiable as to

human

carcinogenicity[2]

Toluene 108-88-3

Group 3: Not

classifiable as to

its

carcinogenicity to

humans[4]

Not Listed

Group D: Not

classifiable as to

human

carcinogenicity[4]

Benzyl Chloride 100-44-7

Group 2A:

Probably

carcinogenic to

humans

Reasonably

anticipated to be

a human

carcinogen

Group B2:

Probable human

carcinogen

Benzal Chloride 98-87-3

Group 2B:

Possibly

carcinogenic to

humans

Reasonably

anticipated to be

a human

carcinogen

No Data

Benzotrichloride 98-07-7

Group 2A:

Probably

carcinogenic to

humans

Reasonably

anticipated to be

a human

carcinogen

Group B2:

Probable human

carcinogen

Experimental Data on 4-Chlorotoluene and Related
Compounds
The available experimental data on the carcinogenicity of 4-Chlorotoluene is limited. The

primary findings from genotoxicity and animal studies are summarized below, along with data
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for related compounds to provide a comparative perspective.
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Compound Assay Type Species/Strain
Route of
Administration

Key Findings

4-Chlorotoluene Ames Test S. typhimurium In vitro

Negative for

mutagenicity with

and without

metabolic

activation[3][5].

90-Day Gavage

Study
Rat Oral

Histopathological

effects on the

liver, kidney, and

adrenal cortex at

the highest dose

(800 mg/kg)[5].

No evidence of

carcinogenicity

was reported in

this sub-chronic

study.

2-Chlorotoluene
Sub-chronic Oral

Study
Rat Gavage

A No-Observed-

Adverse-Effect

Level (NOAEL)

of 20 mg/kg/day

was identified[2].

This study was

used by the EPA

to derive the

health advisory

for 4-

chlorotoluene.

Benzyl Chloride
Gavage

Bioassay
Mouse Oral

Increased

incidence of

papillomas and

carcinomas of

the

forestomach[6].
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Gavage

Bioassay
Rat Oral

Increased

incidence of

thyroid C-cell

tumors in

females[6].

Benzal Chloride Skin Application Mouse Dermal

Produced

squamous-cell

carcinomas of

the skin[6].

Benzotrichloride Skin Application Mouse Dermal

Produced

squamous-cell

carcinomas of

the skin and lung

tumors[6].

Experimental Protocols
Bacterial Reverse Mutation Assay (Ames Test)
The mutagenic potential of 4-Chlorotoluene has been evaluated using the Ames test. This

assay is a widely used method for detecting point mutations in DNA.

Objective: To assess the ability of a chemical to induce reverse mutations at a selected locus in

several strains of Salmonella typhimurium.

Methodology:

Tester Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) are used. These strains have pre-existing mutations in the histidine

operon, rendering them unable to synthesize histidine.

Metabolic Activation: The test is conducted both with and without a mammalian metabolic

activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals, as

some chemicals only become mutagenic after metabolism[7].
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Exposure: The tester strains are exposed to various concentrations of the test substance (4-
Chlorotoluene) on a minimal agar plate lacking histidine.

Incubation: The plates are incubated at 37°C for 48-72 hours.

Data Analysis: The number of revertant colonies (colonies that have undergone a reverse

mutation and can now synthesize their own histidine) is counted. A substance is considered

mutagenic if it causes a dose-dependent increase in the number of revertant colonies

compared to the negative control[8][9].

NTP-Style 2-Year Carcinogenicity Bioassay
While a full 2-year bioassay has not been conducted for 4-Chlorotoluene, the general protocol

used by the National Toxicology Program (NTP) for such studies provides a framework for

understanding how the carcinogenic potential of a chemical is evaluated in vivo.

Objective: To determine the potential of a chemical to cause cancer in laboratory animals

following long-term exposure.

Methodology:

Animal Model: Typically, two rodent species are used, most commonly F344 rats and

B6C3F1 mice of both sexes[10][11].

Dose Selection: Dose levels are determined from shorter-term (e.g., 13-week) toxicity

studies to identify a maximum tolerated dose (MTD) and lower doses.

Administration: The chemical is administered to the animals for the majority of their lifespan

(typically 2 years) via a relevant route of exposure (e.g., gavage, in feed, inhalation)[10].

In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and

food consumption are measured regularly.

Necropsy and Histopathology: At the end of the study, all animals are euthanized, and a

complete necropsy is performed. A comprehensive set of tissues is collected, preserved, and

examined microscopically by a pathologist to identify neoplastic and non-neoplastic lesions.
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Data Analysis: The incidence of tumors in the dosed groups is compared to that in the

concurrent control group using statistical methods to determine if there is a chemically-

related increase in tumors.

Experimental Workflow Diagram
The following diagram illustrates the typical workflow of a long-term carcinogenicity bioassay,

such as those conducted by the NTP.

Phase 1: Planning & Dose Ranging Phase 2: In-Life Study (2 Years) Phase 3: Pathology & Analysis Phase 4: Reporting & Classification

13-Week Toxicity Studies
(Dose Range Finding)

Protocol Development
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Clinical Observation
(Health, Body Weight) Necropsy & Tissue Collection Histopathology

(Microscopic Examination)
Statistical Analysis
(Tumor Incidence)

Technical Report
(Peer Review)

Carcinogenicity Classification
(e.g., IARC, NTP, EPA)

Click to download full resolution via product page

Caption: Workflow of a typical 2-year rodent carcinogenicity bioassay.

Signaling Pathways
Currently, there are no well-defined signaling pathways specifically implicated in the potential

carcinogenicity of 4-Chlorotoluene due to the lack of sufficient research in this area. Studies

on related compounds like benzene and toluene have explored their effects on cell cycle

regulation, such as the activation of cyclin-dependent kinases and p53-DNA binding, but similar

mechanistic data for 4-Chlorotoluene is not available[12]. Further research is required to

elucidate any potential mechanisms of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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